2-((1S)-1-Aminoprop-2-enyl)phenol
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Overview
Description
2-((1S)-1-Aminoprop-2-enyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which includes an amino group (-NH2) and a double bond in the prop-2-enyl side chain.
Preparation Methods
The synthesis of 2-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through various methods. One common approach is the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. Industrial production methods often involve the use of diazonium salts, which are highly reactive intermediates that can be hydrolyzed to form phenols .
Chemical Reactions Analysis
2-((1S)-1-Aminoprop-2-enyl)phenol undergoes several types of chemical reactions:
Substitution: The aromatic ring of phenols is highly reactive towards electrophilic substitution reactions.
Acid-Base Reactions: Phenols can react with bases to form phenoxide ions, which are more nucleophilic and can participate in further reactions.
Scientific Research Applications
2-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the amino group can participate in nucleophilic reactions, modifying biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2-((1S)-1-Aminoprop-2-enyl)phenol can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): The simplest phenol, known for its antiseptic properties.
2,4,6-Trinitrophenol (Picric Acid): A highly nitrated phenol used in explosives and as a reagent in chemical analysis.
p-Cresol: A methylated phenol used in the production of antioxidants and disinfectants.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-[(1S)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,8,11H,1,10H2/t8-/m0/s1 |
InChI Key |
CQMVBTHCPSLLDF-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1O)N |
Canonical SMILES |
C=CC(C1=CC=CC=C1O)N |
Origin of Product |
United States |
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